molecular formula C12H24N2O4 B8227584 Methyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate

Methyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate

Cat. No.: B8227584
M. Wt: 260.33 g/mol
InChI Key: JZJOGMHGKPNPTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate is a chemical compound with the molecular formula C12H25N2O4. It is commonly used in scientific research and industrial applications due to its unique chemical properties. This compound is often utilized as an intermediate in the synthesis of various pharmaceuticals and other organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate typically involves the protection of the amino group of lysine with a tert-butoxycarbonyl (Boc) group. The process begins with the reaction of lysine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This reaction forms N-Boc-lysine, which is then esterified with methanol in the presence of a catalyst like sulfuric acid to yield Methyl N-Boc-lysinate .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is often purified through recrystallization or chromatography techniques to meet the required specifications .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Methyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: This compound is employed in the study of enzyme-substrate interactions and protein modifications.

    Medicine: It serves as a precursor in the development of drugs targeting specific biological pathways.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate involves its interaction with specific molecular targets. The Boc-protected amino group allows for selective reactions with enzymes or other biological molecules, facilitating the study of biochemical pathways. The ester group can be hydrolyzed under physiological conditions, releasing the active amino acid derivative .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate is unique due to its specific combination of functional groups, which allows for versatile chemical reactions and applications. Its Boc-protected amino group provides stability and selectivity in reactions, making it a valuable intermediate in various synthetic processes .

Properties

IUPAC Name

methyl 2-amino-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O4/c1-12(2,3)18-11(16)14-8-6-5-7-9(13)10(15)17-4/h9H,5-8,13H2,1-4H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZJOGMHGKPNPTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCC(C(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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